BenchChemオンラインストアへようこそ!

5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

mAChR M3 Antagonist COPD Asthma

5-Acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic organic compound belonging to the class of trifluoromethyl-substituted hexahydropyrimidin-2-ones (diazinanones). This class has been identified through computer-aided drug design as a source of highly selective muscarinic acetylcholine receptor M3 (mAChR M3) inhibitors, with lead compounds demonstrating nanomolar potency, positioning them as prototypes for respiratory disease therapeutics.

Molecular Formula C20H19F3N2O4
Molecular Weight 408.377
CAS No. 1005051-33-1
Cat. No. B2368216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
CAS1005051-33-1
Molecular FormulaC20H19F3N2O4
Molecular Weight408.377
Structural Identifiers
SMILESCC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H19F3N2O4/c1-12(26)16-17(24-18(27)25-19(16,28)20(21,22)23)14-7-9-15(10-8-14)29-11-13-5-3-2-4-6-13/h2-10,16-17,28H,11H2,1H3,(H2,24,25,27)
InChIKeyCVDMCJKLBADQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS 1005051-33-1): A Trifluoromethyl-Hexahydropyrimidinone Scaffold for Targeted Library Screening


5-Acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic organic compound belonging to the class of trifluoromethyl-substituted hexahydropyrimidin-2-ones (diazinanones) [1]. This class has been identified through computer-aided drug design as a source of highly selective muscarinic acetylcholine receptor M3 (mAChR M3) inhibitors, with lead compounds demonstrating nanomolar potency, positioning them as prototypes for respiratory disease therapeutics [1]. The compound's structure incorporates a key 4-hydroxy-4-(trifluoromethyl) pharmacophore and a 4-(benzyloxy)phenyl group, distinct from other in-class analogs, suggesting tailored physicochemical properties for biological screening .

Why Generic Substitution Fails for 5-Acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one in mAChR M3 Antagonist Research


In the hexahydropyrimidinone class, minute structural changes cause drastic shifts in muscarinic receptor subtype selectivity and potency. A computational and experimental study demonstrated that a closely related analog, 5-benzoyl-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)hexahydropyrimidin-2-one (THPO-4), achieves an IC50 of 3.09 × 10⁻⁹ M against mAChR M3 with significant selectivity over M2 and nicotinic receptors [1]. Simply interchanging the benzoyl for an acetyl group or altering the phenyl substituent can eliminate this nanomolar potency and receptor selectivity [1]. The target compound's unique 4-(benzyloxy)phenyl substituent is absent from the most potent published leads, representing a distinct chemical space that cannot be assumed bioequivalent without confirmatory data.

Quantitative Differentiation Evidence for 5-Acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one Against Closest Analogs


mAChR M3 Inhibitory Potency: Class-Level Potency Benchmark vs. THPO-4 Lead Compound

The hexahydropyrimidin-2-one class to which the target compound belongs has produced the highly potent mAChR M3 inhibitor THPO-4 (5-benzoyl-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)hexahydropyrimidin-2-one). THPO-4 achieved an IC50 of 3.09 × 10⁻⁹ M against mAChR M3, significantly outperforming the clinical comparator ipratropium bromide and demonstrating selectivity over M2 and nicotinic receptors [1]. The target compound remains untested in this assay, presenting a validated screening opportunity for identifying a structurally distinct backup or follow-up lead with an alternative IP position.

mAChR M3 Antagonist COPD Asthma Hexahydropyrimidinone

Acetylcholinesterase Inhibition: Dihydropyrimidine Analog Benchmark for Structural Divergence Analysis

A structurally related dihydropyrimidine analog, BDBM198158 (2-(5-Acetyl-4-(4-(benzyloxy)phenyl)-6-methyl-1,4-dihydropyrimidin-2-ylthio)-N-phenyl acetamide), demonstrates an IC50 of 390 nM against Electrophorus electricus acetylcholinesterase at pH 8.0 [1]. This compound shares the 4-(benzyloxy)phenyl and acetyl motifs but differs in the core heterocycle (dihydropyrimidine vs. hexahydropyrimidin-2-one) and lacks the 4-hydroxy-4-(trifluoromethyl) group. This data provides a selectivity risk flag, suggesting that off-target acetylcholinesterase inhibition must be profiled for the target compound, which could exhibit differentiated activity due to its distinct core and pharmacophore.

Acetylcholinesterase Alzheimer's Disease Dihydropyrimidine Off-target Screening

High-Value Application Scenarios for Procuring 5-Acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one


Focused Screening for Novel mAChR M3 Antagonists in Respiratory Drug Discovery

Procure this compound to screen against the validated mAChR M3 assay that has already yielded a nanomolar lead (THPO-4, IC50 3.09 × 10⁻⁹ M) from the same hexahydropyrimidinone class [1]. Its distinct 4-(benzyloxy)phenyl substituent provides a new chemical matter vector for establishing a novel intellectual property position while leveraging an established disease-relevant target for COPD and asthma.

Expanding Hexahydropyrimidinone SAR Libraries for GPCR Antagonist Optimization

This compound's modular core enables systematic SAR expansion. Teams can use it as a starting point for parallel synthesis to explore substituent effects while maintaining the key 4-hydroxy-4-(trifluoromethyl) motif critical for hydrogen bonding and lipophilicity [1]. Procurement supports the generation of patentable compound series with tunable selectivity profiles.

Counter-Screening for Acetylcholinesterase Off-Target Selectivity Profiling

Given that a structurally related analog (BDBM198158) inhibits acetylcholinesterase with an IC50 of 390 nM, this compound is valuable for selectivity profiling [1]. Research groups developing CNS-penetrant M3 antagonists with acceptable safety margins should include this compound in off-target panels to confirm that the saturated hexahydropyrimidin-2-one core mitigates AChE liability compared to the dihydropyrimidine chemotype.

Physicochemical and ADME Property Benchmarking of Trifluoromethyl-Substituted Heterocycles

The combination of a lipophilic trifluoromethyl group, a hydrogen-bond-donating hydroxyl, and an ether-linked benzyloxyphenyl moiety creates a unique physicochemical profile. Procure this compound for experimental determination of logP, solubility, and metabolic stability to benchmark and predict how the 4-(benzyloxy)phenyl group influences ADME properties relative to 4-halogen or 4-alkoxy analogs within the same diazinanone family.

Quote Request

Request a Quote for 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.